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molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3

N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester

Cat. No. B8468776
M. Wt: 354.3 g/mol
InChI Key: BKTGLAHNPILPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393868B2

Procedure details

Charge a 10 L double jacketed reactor equipped with mechanical stirring, set under inert atmosphere of argon with [2-(4-bromo-phenyl)-thiophen-3-yl]-carbamic acid tert-butyl ester (800 g, 2.25 mol) and EtOAc (3.2 L). Cool the yellow solution is down to 16.9° C. and add a solution of 5-6N HCl/IPA (1600 mL) in 10 minutes via a dropping funnel between 10° C. and 25° C. Heat the reaction mixture to 50° C. Stir the resulting suspension for 90 minutes at 50° C. Cool the suspension below 10° C. and add 2N NaOH solution (2773 mL) over 25 minutes, maintaining the temperature below 20° C. Add 2N NaOH (450 mL) to reach a pH of 12-13. Separate the two layers by decantation. Re-extract the aqueous phase with EtOAc (500 mL). Dry the combined organic layers over MgSO4 (200 g) and evaporate to dryness to yield 2-(4-Bromo-phenyl)-thiophen-3-ylamine (562.3 g, 2.21 mol) as a beige solid. 1H NMR (250 MHz, CDCl3): 3.70(s (broad), 2 H) 6.65(d,1 H, J=5.4 Hz), 7.06(d, 1 H, J=5.2 Hz), 7.32(d, 2 H, J=8.9 Hz), 7.45 (d, 2H, J=8.8 Hz).
Quantity
800 g
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
1600 mL
Type
reactant
Reaction Step Two
Name
Quantity
2773 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1)(C)(C)C.Cl.CC(O)C.[OH-].[Na+]>CCOC(C)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[S:10][CH:11]=[CH:12][C:8]=2[NH2:7])=[CH:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(SC=C1)C1=CC=C(C=C1)Br)=O
Step Two
Name
HCl IPA
Quantity
1600 mL
Type
reactant
Smiles
Cl.CC(C)O
Step Three
Name
Quantity
2773 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
3.2 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the resulting suspension for 90 minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a 10 L double jacketed reactor
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring
TEMPERATURE
Type
TEMPERATURE
Details
Cool the yellow solution
CUSTOM
Type
CUSTOM
Details
is down to 16.9° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cool the suspension below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
Separate the two layers by decantation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over MgSO4 (200 g)
CUSTOM
Type
CUSTOM
Details
evaporate to dryness

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.21 mol
AMOUNT: MASS 562.3 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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